molecular formula C13H22IN3O2 B11794554 (S)-tert-Butyl (1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate

(S)-tert-Butyl (1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate

Cat. No.: B11794554
M. Wt: 379.24 g/mol
InChI Key: OAHCKDHUQPQNAG-SECBINFHSA-N
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Description

(S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a 4-iodo-1H-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Introduction of the iodine atom: The iodination of the imidazole ring can be achieved using reagents like iodine or N-iodosuccinimide (NIS).

    Attachment of the tert-butyl carbamate group: This step involves the reaction of the iodinated imidazole with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and reduction: The imidazole ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Chemistry

In chemistry, (S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be used as a probe to study enzyme interactions or as a precursor for radiolabeled compounds in imaging studies.

Medicine

Potential medical applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(1-(4-chloro-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate
  • tert-Butyl(1-(4-bromo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate

Uniqueness

The presence of the iodine atom in (S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate makes it unique compared to its chloro and bromo analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C13H22IN3O2

Molecular Weight

379.24 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl]carbamate

InChI

InChI=1S/C13H22IN3O2/c1-12(2,3)9(10-15-7-8(14)16-10)17-11(18)19-13(4,5)6/h7,9H,1-6H3,(H,15,16)(H,17,18)/t9-/m1/s1

InChI Key

OAHCKDHUQPQNAG-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C1=NC=C(N1)I)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C(C1=NC=C(N1)I)NC(=O)OC(C)(C)C

Origin of Product

United States

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